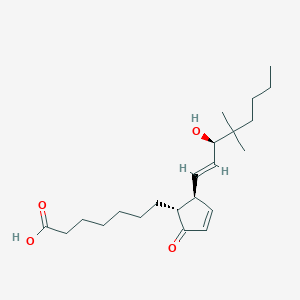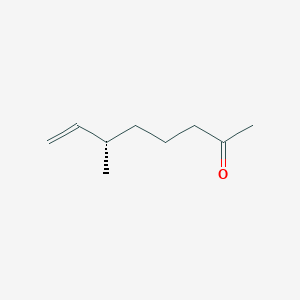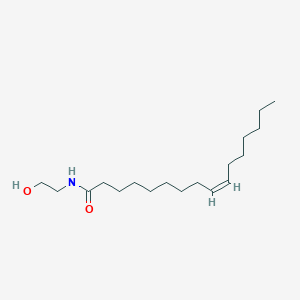
Palmitoleoyl Ethanolamide
説明
Ocular Hypotensive Effect of Palmitoylethanolamide
Palmitoylethanolamide (PEA) has been studied for its ocular hypotensive effects in patients with primary open angle glaucoma (POAG) and ocular hypertension (OH). A clinical trial demonstrated that oral administration of PEA significantly reduced intraocular pressure (IOP) without any notable adverse events, suggesting its potential as a treatment for glaucoma and ocular hypertension .
Anti-Inflammatory Actions via PPAR-α
PEA exerts anti-inflammatory effects by activating the nuclear receptor peroxisome proliferator-activated receptor-α (PPAR-α). This activation leads to the expression of PPAR-α mRNA and attenuates inflammation in animal models. The specificity of PEA for PPAR-α suggests a targeted mechanism for its anti-inflammatory properties .
Neuroprotective Effects in Excitotoxicity
In the context of excitotoxic neuronal death, PEA has been shown to protect cultured mouse cerebellar granule cells against glutamate toxicity. This neuroprotective effect is distinct from that of anandamide, another N-acylamide, and suggests that PEA may act as an endogenous agonist for non-CB1 cannabinoid receptors, potentially serving to modulate cellular processes following pathological events .
Modulation of Endocannabinoid Anandamide
PEA and its analogues can influence the metabolism of the endocannabinoid anandamide by inhibiting its uptake and hydrolysis. This interaction suggests a role for PEA as an 'entourage' compound, potentially enhancing the effects of anandamide without directly affecting cannabinoid receptors .
Vanilloid Receptor Activation and Anandamide Metabolism
PEA can potentiate the response of anandamide-induced vanilloid receptor activation and affect anandamide metabolism. This 'entourage' effect at vanilloid receptors indicates that PEA and other N-acyl ethanolamines could play a significant role in conditions such as severe inflammation .
Oxidative Damage and LDL
PEA can influence the oxidative modification of low-density lipoproteins (LDL), which is a key factor in atherogenesis. At physiologically relevant concentrations, PEA exhibits both antioxidative and pro-oxidative effects on LDL oxidation, suggesting a complex role in modulating oxidative stress .
Receptor Pharmacology and Drug Discovery
PEA's physiological effects, including glucose homeostasis and anti-inflammatory actions, are mediated through various receptors such as PPARα, TRPV1, GPR119, and GPR55. Understanding the receptor pharmacology of PEA is crucial for drug discovery and elucidating its pathophysiological functions .
Anti-Inflammatory and Antioxidant Properties
Derivatives of PEA have been evaluated for their anti-inflammatory and antioxidant properties. Some derivatives show promising biological activity, suggesting the potential for the development of new PEA-based therapeutics with improved biological properties .
Immune Response Regulation
PEA can modulate the immune response by affecting cytokine production and arachidonate release by mononuclear cells. This regulation may involve the activation of peripheral-type cannabinoid receptors and indicates that PEA and other fatty acid ethanolamides could participate in immune response regulation .
Synthesis and Properties
The synthesis of PEA and its diethanolamide derivative has been optimized, yielding high percentages of the target compounds. The properties of these compounds, such as surface tension, emulsifiability, and foaming ability, have been compared, providing insights into their potential applications .
科学的研究の応用
Receptor Interactions and Pharmacological Effects
Palmitoleoyl Ethanolamide (PEA) is a fatty acid ethanolamide with a range of physiological effects. It interacts with several receptor proteins, including nuclear receptors like PPARα and membrane receptors such as GPR119 and GPR55. These interactions contribute to diverse physiological effects like glucose homeostasis, anti-inflammation, analgesia, and hypophagia (Im, 2021).
Inflammation and Macrophage Activation
PEA has shown potential in suppressing inflammation. It inhibits pain and inflammation by activating type-α peroxisome proliferator-activated receptors (PPAR-α). This anti-inflammatory property is particularly evident in its interactions with macrophages, suggesting its therapeutic potential in chronic inflammatory conditions (Ribeiro et al., 2015).
Modulation of T-cell Responses
PEA can modulate T-cell responses, which play a crucial role in chronic inflammation. It has been found to inhibit the production of pro-inflammatory cytokines from different T cell subsets, suggesting its utility in managing chronic inflammatory diseases (Chiurchiù et al., 2018).
Neuromuscular Function
PEA has been noted for its role in neuromuscular function. It modulates the function of the neuromuscular junction, specifically in conditions where the activity of acetylcholine receptors is altered. This suggests its potential as a nutraceutical support in neuromuscular diseases (Cifelli et al., 2022).
Ocular Hypotensive Effects
PEA has been observed to reduce intraocular pressure in patients with glaucoma and ocular hypertension, indicating its potential application in ophthalmology (Gagliano et al., 2011).
Potential as a Biomarker
PEA's levels in plasma have been associated with impaired coronary function, suggesting its potential as a biomarker for coronary dysfunction (Quercioli et al., 2017).
Safety And Hazards
特性
IUPAC Name |
(Z)-N-(2-hydroxyethyl)hexadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLANWAASSSFV-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711250 | |
| Record name | Palmitoleoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoleoylethanolamde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Palmitoleoyl Ethanolamide | |
CAS RN |
94421-67-7 | |
| Record name | (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoleoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitoleoylethanolamde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



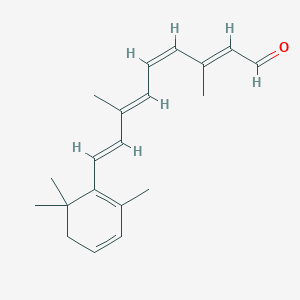
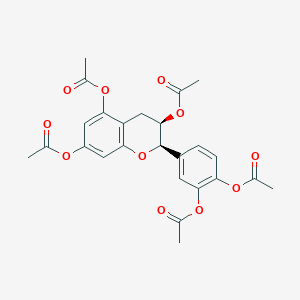



![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

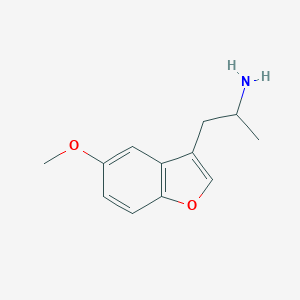
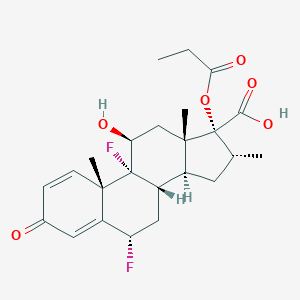

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)
